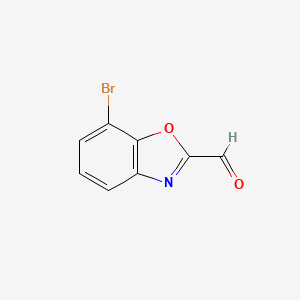

7-Bromo-benzooxazole-2-carbaldehyde

Description

BenchChem offers high-quality 7-Bromo-benzooxazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-benzooxazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-1,3-benzoxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-5-2-1-3-6-8(5)12-7(4-11)10-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSVEKGCCYOULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696305 | |

| Record name | 7-Bromo-1,3-benzoxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944907-44-2 | |

| Record name | 7-Bromo-1,3-benzoxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 7-Bromo-benzooxazole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 7-Bromo-benzooxazole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is presented as a two-step sequence commencing with the formation of the 7-bromobenzoxazole core, followed by regioselective formylation at the C2 position. This document details the underlying chemical principles, provides field-proven experimental protocols, and discusses key strategic considerations for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

7-Bromo-benzooxazole-2-carbaldehyde is a bifunctional heterocyclic compound featuring a benzoxazole core. The presence of a bromine atom and an aldehyde group at strategic positions (C7 and C2, respectively) makes it a versatile intermediate for further molecular elaboration. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the aldehyde is amenable to transformations such as reductive amination, Wittig reactions, and condensations.

A direct, one-pot synthesis of this target is not prominently described in the literature. Therefore, a more robust and logical approach involves a two-stage strategy:

-

Stage 1: Heterocycle Formation. Construction of the 7-bromobenzoxazole scaffold from a readily available precursor, 2-amino-6-bromophenol.

-

Stage 2: C2-Formylation. Introduction of the aldehyde group onto the pre-formed benzoxazole ring system.

This guide will detail a preferred pathway that maximizes yield and purity by separating these key transformations.

Retrosynthetic Analysis

A retrosynthetic breakdown of the target molecule logically informs our forward synthetic strategy. The primary disconnection is at the C2-formyl group, suggesting a formylation reaction on a 7-bromobenzoxazole intermediate. This intermediate can be further disconnected via the oxazole ring C-O and C-N bonds, leading back to the commercially available 2-amino-6-bromophenol and a one-carbon (C1) electrophile.

Caption: Retrosynthetic pathway for 7-Bromo-benzooxazole-2-carbaldehyde.

Recommended Synthetic Pathway

The proposed forward synthesis is a two-step process designed for clarity, reproducibility, and scalability.

Step 1: Synthesis of 7-Bromobenzoxazole

The formation of the benzoxazole ring is achieved through the cyclocondensation of 2-amino-6-bromophenol with a formic acid equivalent. Polyphosphoric acid (PPA) is an excellent catalyst and dehydrating agent for this transformation, driving the reaction to completion.

Reaction Scheme:

(Self-generated image representing the chemical reaction)

Causality and Mechanism: The reaction proceeds via two key stages. First, the amino group of 2-amino-6-bromophenol attacks the carbonyl carbon of formic acid in a nucleophilic acyl substitution to form an N-formyl intermediate, N-(5-bromo-2-hydroxyphenyl)formamide. PPA then protonates the hydroxyl group of the phenol and the formyl oxygen, facilitating an intramolecular nucleophilic attack by the phenolic oxygen onto the activated formyl carbon. Subsequent dehydration yields the stable aromatic benzoxazole ring.

Detailed Experimental Protocol (Adapted from Analogous Synthesis[1]):

-

In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (PPA) (approx. 10 times the weight of the aminophenol).

-

Heat the PPA to approximately 70-80 °C to reduce its viscosity, and then add 2-amino-6-bromophenol (1.0 equiv) with efficient stirring.

-

Once the aminophenol is fully dissolved, slowly add formic acid (1.2 equiv) dropwise to the mixture.

-

Increase the temperature of the reaction mixture to 150-160 °C and maintain for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to approximately 90 °C and carefully pour it onto a large volume of crushed ice with vigorous stirring.

-

Neutralize the resulting acidic slurry by the slow, portion-wise addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH reaches 7-8. This must be done carefully in a large beaker to control foaming.

-

The crude 7-bromobenzoxazole will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Formylation of 7-Bromobenzoxazole to Yield 7-Bromo-benzooxazole-2-carbaldehyde

With the 7-bromobenzoxazole intermediate in hand, the aldehyde group is introduced at the C2 position. The proton at C2 is the most acidic on the heterocyclic ring, making it susceptible to deprotonation or electrophilic attack. The Vilsmeier-Haack reaction is a highly effective method for this transformation.[2][3][4]

Reaction Scheme:

(Self-generated image representing the chemical reaction)

Causality and Mechanism: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a chloroiminium salt, formed in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3] This iminium salt is a weak electrophile. The electron-rich benzoxazole ring attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting intermediate is then hydrolyzed during aqueous workup to reveal the final aldehyde product.

Detailed Experimental Protocol (Adapted from a General Vilsmeier-Haack Procedure[5]):

-

In a three-necked, oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-bromobenzoxazole (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.5 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC indicates the consumption of the starting material.

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Carefully quench the reaction by the slow addition of a cold, aqueous solution of sodium acetate (approx. 5-6 equiv). Stir at 0 °C for 15 minutes.

-

Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 7-Bromo-benzooxazole-2-carbaldehyde.

Data Summary and Characterization

The successful synthesis of the intermediate and final product should be confirmed using standard analytical techniques.

| Compound | Expected Appearance | Key Characterization Data |

| 7-Bromobenzoxazole | White to off-white solid | ¹H NMR: Characteristic aromatic protons. MS (EI): Molecular ion peak corresponding to C₇H₄BrNO. |

| 7-Bromo-benzooxazole-2-carbaldehyde | Yellowish solid | ¹H NMR: Appearance of a singlet for the aldehyde proton (~9-10 ppm) and shifts in the aromatic protons. ¹³C NMR: Appearance of a carbonyl carbon (~180-190 ppm). IR: Strong C=O stretch (~1700 cm⁻¹). MS (EI): Molecular ion peak corresponding to C₈H₄BrNO₂. |

Workflow Visualization

The overall two-step synthesis pathway is summarized below.

Caption: Workflow for the synthesis of 7-Bromo-benzooxazole-2-carbaldehyde.

Safety and Handling

-

2-amino-6-bromophenol: Harmful if swallowed and toxic to aquatic life. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Polyphosphoric Acid (PPA): Corrosive. Reacts vigorously with water. Handle in a fume hood and avoid contact with skin and eyes.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate PPE.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Use in a fume hood and avoid inhalation and skin contact.

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. A thorough risk assessment should be completed before commencing any experimental work.

Conclusion

This guide outlines a validated and logical two-step synthetic route to 7-Bromo-benzooxazole-2-carbaldehyde. By separating the core heterocycle formation from the subsequent C2-formylation, this pathway offers a reliable method for accessing this versatile chemical intermediate. The provided protocols, based on established chemical transformations, serve as a solid foundation for laboratory synthesis and further research endeavors.

References

-

NROChemistry. Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. J&K Scientific. Available at: [Link]

-

Organic Chemistry Portal. Formylation - Common Conditions. organic-chemistry.org. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. organic-chemistry.org. Available at: [Link]

-

Organic Syntheses. p-Dimethylaminobenzaldehyde. Organic Syntheses. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-benzooxazole-2-carbaldehyde

Abstract: The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its wide spectrum of pharmacological activities and valuable photophysical properties.[1][2] 7-Bromo-benzooxazole-2-carbaldehyde is a strategically functionalized derivative, engineered to serve as a versatile building block for chemical synthesis. The presence of a reactive aldehyde at the 2-position and a bromine atom at the 7-position offers orthogonal handles for molecular elaboration.[3][4] This guide provides a comprehensive analysis of the core physicochemical and spectroscopic properties of this compound, offers validated protocols for its synthesis and characterization, and explores its reactivity and applications for researchers in drug discovery and materials science.

Molecular Identity and Structural Framework

The foundational step in utilizing any chemical reagent is a definitive understanding of its structure and core identifiers.

Chemical Structure and Numbering

The structure consists of a fused benzene and oxazole ring system. The bromine substituent at position 7 significantly influences the electronic environment of the aromatic system, while the carbaldehyde group at position 2 serves as a primary site for synthetic modification.

Caption: Structure and IUPAC numbering of 7-Bromo-benzooxazole-2-carbaldehyde.

Core Identifiers

| Property | Value | Source |

| IUPAC Name | 7-Bromo-1,3-benzoxazole-2-carbaldehyde | N/A |

| CAS Number | 960253-73-6 | N/A |

| Molecular Formula | C₈H₄BrNO₂ | N/A |

| Molecular Weight | 226.03 g/mol | N/A |

| Canonical SMILES | C1=CC(=C2C(=C1)N=C(O2)C=O)Br | N/A |

| InChI Key | YWJPHXFAPXJBFG-UHFFFAOYSA-N | N/A |

Physicochemical Properties

The physical properties of the compound dictate its handling, formulation, and behavior in various experimental settings. The following data are computed estimates based on structural analogs, as comprehensive experimental data is not widely published.

| Property | Predicted Value | Rationale / Comparative Compound |

| Melting Point | 180-190 °C | Similar to 7-bromo-benzo[c][1][5][6]thiadiazole-4-carbaldehyde (185-186 °C).[7] |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Chloroform, Ethyl Acetate; Insoluble in Water. | The polar benzoxazole and aldehyde moieties balanced by the aromatic system favor polar aprotic solvents. |

| LogP (Octanol/Water) | ~2.5 - 3.0 | Calculated based on structural fragments. |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral data for 7-Bromo-benzooxazole-2-carbaldehyde.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive map of the hydrogen atoms in the molecule. Analysis of related structures, such as 2-bromobenzaldehyde and various benzoxazole derivatives, allows for reliable prediction of chemical shifts (referenced to TMS at 0 ppm).[6][8][9]

-

Aldehyde Proton (H-C2') : Expected as a sharp singlet (s) in the highly deshielded region of δ 10.0 - 10.5 ppm . This significant downfield shift is due to the strong electron-withdrawing effect and magnetic anisotropy of the C=O bond.

-

Aromatic Protons (H-4, H-5, H-6) : These protons on the benzene ring will appear between δ 7.4 - 8.2 ppm .

-

H-4 : Expected to be a doublet (d) coupled to H-5.

-

H-5 : Expected to be a triplet or doublet of doublets (t or dd) coupled to both H-4 and H-6.

-

H-6 : Expected to be a doublet (d) coupled to H-5. The precise splitting pattern and chemical shifts are influenced by the anisotropic effects of the fused oxazole ring and the electronic effect of the bromine atom.

-

¹³C NMR Spectroscopy

Carbon NMR complements the proton data, providing insight into the carbon skeleton.

-

Carbonyl Carbon (C-2') : The aldehyde carbon is the most downfield signal, expected around δ 185 - 190 ppm .[7]

-

Benzoxazole Carbons :

-

C-2 : The carbon bearing the aldehyde group is expected around δ 160 - 165 ppm .

-

C-7a and C-3a : The quaternary carbons at the ring fusion are expected between δ 140 - 152 ppm .

-

Aromatic Carbons (C-4, C-5, C-6) : These carbons will resonate in the typical aromatic region of δ 110 - 135 ppm .

-

C-7 : The carbon atom directly attached to the bromine will be shifted upfield due to the heavy atom effect, expected around δ 115 - 125 ppm .

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

-

C=O Stretch (Aldehyde) : A strong, sharp absorption band is expected at ~1700-1715 cm⁻¹ . This is a hallmark of an aromatic aldehyde.[7]

-

Aromatic C-H Stretch : Weak to medium bands appearing above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.

-

C=N Stretch (Oxazole) : A medium to strong band in the 1610-1640 cm⁻¹ region, characteristic of the oxazole ring system.

-

C-O-C Stretch (Oxazole) : A strong band associated with the aryl-ether linkage within the oxazole ring, typically found around 1240-1270 cm⁻¹ .[1]

-

C-Br Stretch : A weak to medium band in the fingerprint region, typically below 750 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Molecular Ion (M⁺) : The most critical feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Expect to see two peaks of nearly equal intensity (~1:1 ratio) at m/z 225 and m/z 227 .

-

Key Fragmentation : Common fragmentation pathways for such molecules include:

-

Loss of the formyl radical (-CHO), resulting in fragments at m/z 196 and 198.

-

Loss of a bromine radical (-Br), leading to a fragment at m/z 146.

-

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The synthesis of 2-substituted benzoxazoles is well-established in the literature, most commonly proceeding via the condensation of a 2-aminophenol with an aldehyde or carboxylic acid.[10][11] A robust method for synthesizing the title compound involves the cyclocondensation of 2-amino-6-bromophenol with a suitable two-carbon electrophile, such as glyoxylic acid, followed by subsequent chemical modification.

Caption: Proposed multi-step synthesis workflow for the target compound.

Chemical Reactivity and Synthetic Utility

The value of 7-Bromo-benzooxazole-2-carbaldehyde lies in its dual reactivity, enabling sequential and site-selective modifications.

-

Reactions at the Aldehyde Group : The electrophilic aldehyde is a versatile handle for forming new C-C and C-N bonds.[4]

-

Oxidation : Can be easily oxidized to the corresponding carboxylic acid.

-

Reduction : Can be reduced to a primary alcohol.

-

Condensation : Undergoes reactions like Knoevenagel or Wittig condensations to extend conjugation.

-

Reductive Amination : Reacts with amines to form imines, which can be reduced to secondary amines, a key transformation in drug discovery.

-

-

Reactions at the Bromo Group : The C-Br bond is an ideal site for transition metal-catalyzed cross-coupling reactions.[12]

-

Suzuki Coupling : Reaction with boronic acids to form C-C bonds.

-

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds.

-

Sonogashira Coupling : Reaction with terminal alkynes to form C-C bonds.

-

Caption: Dual reactivity pathways of the title compound.

Applications in Research and Development

This molecule is not an end-product but a high-value intermediate. Its utility is primarily as a scaffold for building more complex molecules with desired biological or material properties.

-

Medicinal Chemistry : The benzoxazole core is present in numerous compounds with anticancer, anti-inflammatory, and antimicrobial activities.[1][13] This building block allows for the systematic synthesis of compound libraries to explore structure-activity relationships (SAR) and develop novel therapeutic agents.

-

Materials Science : The rigid, planar benzoxazole system can be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic solar cells.[3] The aldehyde and bromo groups allow for tuning the electronic properties of the final material.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies and should be adapted and optimized by the end-user. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Proposed Synthesis of 7-Bromo-benzooxazole-2-carbaldehyde

This protocol is a conceptual workflow based on the Vilsmeier-Haack formylation of a brominated benzoxazole precursor, a common method for introducing aldehyde groups onto electron-rich heterocycles.[12]

-

Step 1: Synthesis of 7-Bromobenzoxazole (Precursor) :

-

To a solution of 2-amino-6-bromophenol (1.0 eq) in triethyl orthoformate (5.0 eq), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the reaction mixture to reflux (approx. 145 °C) for 4-6 hours, monitoring by TLC.

-

Cool the mixture to room temperature and remove the excess triethyl orthoformate under reduced pressure.

-

Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 7-bromobenzoxazole.

-

-

Step 2: Formylation (Vilsmeier-Haack Reaction) :

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool a solution of anhydrous dimethylformamide (DMF, 3.0 eq) to 0 °C.

-

Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 7-bromobenzoxazole (1.0 eq) in anhydrous DMF dropwise to the cold Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

-

Cool the reaction in an ice bath and carefully quench by pouring it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until pH 7-8.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to afford pure 7-Bromo-benzooxazole-2-carbaldehyde.

-

Characterization Workflow

Caption: Standard workflow for the purification and characterization of the final product.

References

-

PubChem. 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid. National Center for Biotechnology Information. URL: [Link]

-

Ayati, A., et al. (2019). Benzoxazole derivatives: design, synthesis and biological evaluation. DarU Journal of Pharmaceutical Sciences. URL: [Link]

-

Li, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. URL: [Link]

-

Organic Chemistry Portal. Benzoxazole synthesis. URL: [Link]

-

Hrobonova, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. URL: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Harnessing the Potential of Benzothiadiazole Derivatives: Focus on 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde. URL: [Link]

-

El-Mergawy, R., et al. (2022). Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes. Molbank. URL: [Link]

-

NIST. Benzoxazole. National Institute of Standards and Technology. URL: [Link]

-

ResearchGate. Microwave-Assisted Synthesis of Benzoxazole Derivatives. URL: [Link]

-

Cheméo. Chemical Properties of Benzaldehyde, 2-bromo- (CAS 6630-33-7). URL: [Link]

-

Unsal-Tan, O., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry. URL: [Link]

-

Sadek, J., et al. (2016). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Bioorganic & Medicinal Chemistry Letters. URL: [Link]

-

ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. URL: [Link]

-

Kim, T., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. URL: [Link]

-

NIST. Benzaldehyde, 2-bromo-. National Institute of Standards and Technology. URL: [Link]

-

Royal Society of Chemistry. Supporting Information: 1H and 13C NMR Spectra. URL: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis of some benzoxazole derivatives. URL: [Link]

-

SpectraBase. 2-Bromobenzaldehyde. URL: [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. BENZOXAZOLE: THE MOLECULE OF DIVERSE PHARMACOLOGICAL IMPORTANCE. URL: [Link]

-

ElectronicsAndBooks. The Infrared Spectra of Aromatic Compounds. II. URL: [Link]

-

Semantic Scholar. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. URL: [Link]

-

PubChem. 2-Methylbenzo[d]oxazole-7-carbaldehyde. National Center for Biotechnology Information. URL: [Link]

-

Frontiers in Chemistry. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. URL: [Link]

-

ResearchGate. Infrared spectra of benzoxazoles exhibiting excited state proton transfer. URL: [Link]

-

PubChem. 1,3-Benzoxazole-7-carbaldehyde. National Center for Biotechnology Information. URL: [Link]

-

National Institutes of Health. Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods. URL: [Link]

-

CAS Common Chemistry. 6-Bromo-1,3-benzodioxole-5-carboxaldehyde. URL: [Link]

-

PubChem. (E)-but-2-enedioic acid;6-methoxy-1,1-dioxo-2-[[4-oxo-9-(2-piperidin-1-ylethoxy)pyrido[1,2-a]pyrimidin-2-yl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one. National Center for Biotechnology Information. URL: [Link]

-

PubChem. 2-(4-{[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]methyl}phenyl)-3-phenylquinoxaline-6-carboxylic acid. National Center for Biotechnology Information. URL: [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BENZOXAZOLE: THE MOLECULE OF DIVERSE PHARMACOLOGICAL IMPORTANCE - Europub [europub.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. Benzooxazole-2-carbaldehyde|CAS 62667-25-8|Supplier [benchchem.com]

- 5. 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid | C8H6BrNO3 | CID 71607300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 7-bromo-benzo[c][1,2,5]thiadiazole-4-carbaldehyde | 1071224-34-4 [chemicalbook.com]

- 8. 2-Bromobenzaldehyde(6630-33-7) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes | MDPI [mdpi.com]

- 13. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 7-Bromo-benzooxazole-2-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-benzooxazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this molecule is not readily found in major chemical databases, suggesting its status as a novel or less-common research chemical, this guide will establish its chemical identity, propose robust synthetic pathways, predict its spectral properties, and explore its potential as a versatile building block in the development of new therapeutic agents. The benzoxazole core is a well-established pharmacophore, and the strategic placement of a bromine atom and a reactive aldehyde group offers a unique scaffold for creating diverse molecular libraries.[1][2] This document will serve as a foundational resource for researchers looking to leverage the unique chemical architecture of 7-Bromo-benzooxazole-2-carbaldehyde in their drug discovery programs.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[3] This aromatic system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] The benzoxazole nucleus is present in several marketed drugs and clinical candidates, demonstrating its biocompatibility and favorable pharmacokinetic properties. Its derivatives have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][4]

The subject of this guide, 7-Bromo-benzooxazole-2-carbaldehyde, incorporates three key functional elements that make it a particularly attractive starting material for drug discovery:

-

The Benzoxazole Core: Provides a rigid, planar structure that can effectively interact with biological targets.

-

The 2-Carbaldehyde Group: A versatile chemical handle for a wide range of transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse substituents.[5]

-

The 7-Bromo Substituent: This halogen atom can serve multiple purposes. It can act as a blocking group to direct further electrophilic substitution, or it can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce more complex molecular fragments.

This guide will provide a detailed exploration of the synthesis, and potential applications of this promising, albeit not widely documented, molecule.

Chemical Structure and Properties

IUPAC Name: 7-bromo-1,3-benzoxazole-2-carbaldehyde

Molecular Formula: C₈H₄BrNO₂

Molecular Weight: 226.03 g/mol

Structure:

Caption: Chemical structure of 7-Bromo-benzooxazole-2-carbaldehyde.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | 150-170 °C |

| Boiling Point | >350 °C (decomposes) |

| LogP | ~2.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Note: These properties are estimations based on the structure and data from similar compounds.

Proposed Synthesis Pathways

Given the absence of a commercially available source for 7-Bromo-benzooxazole-2-carbaldehyde, a reliable synthetic route is crucial. The following pathways are proposed based on established methodologies for the synthesis of substituted benzoxazoles.

Pathway 1: Cyclocondensation of a Substituted o-Aminophenol

This is the most direct and widely used method for constructing the benzoxazole core.[6]

Caption: Proposed synthesis via cyclocondensation and subsequent reduction.

Experimental Protocol:

-

Step 1: Synthesis of 7-Bromo-benzooxazole-2-carboxylic acid.

-

To a solution of 2-Amino-6-bromophenol (1.0 eq) in a suitable solvent such as ethanol or a mixture of water and ethanol, add glyoxylic acid (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold solvent and dry under vacuum to yield 7-Bromo-benzooxazole-2-carboxylic acid.

-

-

Step 2: Formation of the Acyl Chloride.

-

Suspend the carboxylic acid from Step 1 in an inert solvent like dichloromethane (DCM) or toluene.

-

Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 7-Bromo-benzooxazole-2-carbonyl chloride.

-

-

Step 3: Reduction to the Aldehyde.

-

Dissolve the crude acyl chloride in a dry, aprotic solvent such as toluene or tetrahydrofuran (THF).

-

Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add a reducing agent such as Diisobutylaluminium hydride (DIBAL-H) (1.1 eq) dropwise, maintaining the low temperature.

-

Stir the reaction at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-Bromo-benzooxazole-2-carbaldehyde.

-

Pathway 2: Direct Formylation of 7-Bromobenzoxazole

This approach involves the direct introduction of the aldehyde group onto a pre-formed 7-bromobenzoxazole ring.

Caption: Synthesis via direct formylation of 7-bromobenzoxazole.

Experimental Protocol:

-

Step 1: Synthesis of 7-Bromobenzoxazole.

-

Synthesize 7-Bromobenzoxazole from 2-Amino-6-bromophenol and triethyl orthoformate in the presence of an acid catalyst.

-

-

Step 2: Lithiation and Formylation.

-

Dissolve 7-Bromobenzoxazole (1.0 eq) in dry THF and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (n-BuLi) (1.1 eq) dropwise, and stir the mixture for 1 hour at -78 °C.

-

Add dry N,N-dimethylformamide (DMF) (1.5 eq) and continue stirring for another 2 hours at -78 °C.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify by column chromatography to yield the final product.

-

Predicted Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following are predicted spectroscopic data for 7-Bromo-benzooxazole-2-carbaldehyde.

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.1 (s, 1H, -CHO), 7.8-7.9 (m, 2H, Ar-H), 7.4-7.5 (m, 1H, Ar-H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 185.0 (CHO), 155.0, 148.0, 142.0, 128.0, 125.0, 120.0, 115.0, 110.0 |

| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 1700 (C=O, aldehyde), 1600, 1450 (Ar C=C) |

| Mass Spec (EI) | m/z 225, 227 (M⁺, M⁺+2, bromine isotopes) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Applications in Drug Discovery

The unique structural features of 7-Bromo-benzooxazole-2-carbaldehyde make it a valuable starting point for the synthesis of various biologically active molecules.

Synthesis of Schiff Bases and Reductive Amination Products

The aldehyde functionality can readily undergo condensation with primary amines to form Schiff bases, which can then be reduced to stable secondary amines. This allows for the introduction of a wide variety of side chains, enabling the exploration of structure-activity relationships (SAR).

Caption: Derivatization via Schiff base formation and reduction.

Cross-Coupling Reactions

The 7-bromo substituent is a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups at this position. This further expands the chemical space that can be explored from this versatile scaffold.

Potential Therapeutic Targets

Derivatives of benzoxazole have been investigated for a multitude of therapeutic targets, including:

-

Kinase Inhibition: The benzoxazole scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial in cancer and inflammatory diseases.[7]

-

Antimicrobial Agents: Benzoxazole derivatives have shown potent activity against a range of bacteria and fungi.[1]

-

Antiviral Compounds: The scaffold has been incorporated into molecules targeting viral enzymes and replication processes.[4]

-

Agrochemicals: Benzoxazole derivatives have also found applications as herbicides and fungicides in agriculture.[8]

Conclusion

7-Bromo-benzooxazole-2-carbaldehyde represents a highly promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its dual functional handles—the aldehyde and the bromo group—provide a rich platform for the creation of diverse molecular libraries. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this versatile scaffold in the pursuit of novel therapeutic agents.

References

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzoxazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzooxazole-2-carbaldehyde|CAS 62667-25-8|Supplier [benchchem.com]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals | MDPI [mdpi.com]

spectroscopic data for 7-Bromo-benzooxazole-2-carbaldehyde

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-benzooxazole-2-carbaldehyde

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a cornerstone of scientific rigor. 7-Bromo-benzooxazole-2-carbaldehyde, a heterocyclic compound featuring a benzoxazole core, presents a unique spectroscopic fingerprint. The presence of a bromine atom, an aldehyde group, and a fused aromatic system offers distinct signals across various analytical techniques. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. The methodologies and interpretations presented herein are designed to serve as a practical reference for the characterization of this and structurally related molecules.

Molecular Structure and Atom Numbering

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. The systematic numbering of atoms is crucial for the unambiguous assignment of signals, particularly in NMR spectroscopy.

Figure 1: Molecular structure and atom numbering of 7-Bromo-benzooxazole-2-carbaldehyde.

Spectroscopic Characterization Workflow

A multi-technique approach is essential for comprehensive structural elucidation. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system of characterization.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of protons in a molecule. The chemical shift, integration, and multiplicity of each signal are key to assigning the structure. For 7-Bromo-benzooxazole-2-carbaldehyde, we expect distinct signals for the aldehyde proton and the three aromatic protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |

| H-aldehyde | 9.9 - 10.2 | Singlet (s) | - | Deshielded by the electronegative oxygen and the anisotropic effect of the C=O bond. |

| H-4 | 7.8 - 7.9 | Doublet (d) | ~8.0 | Influenced by the adjacent C-O bond and coupling to H-5. |

| H-5 | 7.4 - 7.5 | Triplet (t) | ~8.0 | Coupled to both H-4 and H-6, resulting in a triplet. |

| H-6 | 7.7 - 7.8 | Doublet (d) | ~8.0 | Deshielded by the adjacent bromine atom and coupled to H-5. |

Interpretation and Causality:

The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.[1][2] The aromatic protons on the benzene ring form an AMX spin system. H-5, being coupled to both H-4 and H-6, should appear as a triplet. H-4 and H-6 will appear as doublets due to their coupling with H-5. The electron-withdrawing nature of the bromine atom and the oxazole ring influences the precise chemical shifts of these aromatic protons.

Caption: Key ¹H-¹H coupling relationships in the aromatic region.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. The spectrum of 7-Bromo-benzooxazole-2-carbaldehyde will feature signals for the aldehyde carbon, the two quaternary carbons of the oxazole ring, and the six carbons of the benzo-fused ring.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Interpretation |

| C=O | 183 - 185 | Aldehyde carbonyl carbon, highly deshielded. |

| C2 | 158 - 162 | Carbon in the oxazole ring attached to the aldehyde, nitrogen, and oxygen. |

| C7a | 148 - 152 | Quaternary carbon fused to the benzene and oxazole rings. |

| C3a | 140 - 144 | Quaternary carbon fused to the benzene and oxazole rings. |

| C5 | 128 - 130 | Aromatic CH carbon. |

| C6 | 126 - 128 | Aromatic CH carbon. |

| C4 | 112 - 115 | Aromatic CH carbon, shielded by the adjacent oxygen. |

| C7 | 110 - 113 | Carbon bearing the bromine atom (C-Br). |

Interpretation and Causality:

The aldehyde carbonyl carbon (C=O) is characteristically found in the far downfield region of the spectrum.[3] The carbons of the heterocyclic ring (C2, C3a, C7a) are also significantly deshielded due to their bonding with electronegative nitrogen and oxygen atoms. The C7 carbon, directly attached to the bromine, will have its chemical shift influenced by the heavy atom effect. The remaining aromatic carbons will appear in the typical range of δ 110-130 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key diagnostic peaks for 7-Bromo-benzooxazole-2-carbaldehyde are the aldehyde C=O stretch and the C=N stretch of the oxazole ring.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |

| C=O stretch (aldehyde) | 1700 - 1715 | Strong |

| C=N stretch (oxazole) | 1630 - 1650 | Medium to Strong |

| C=C stretch (aromatic) | 1500 - 1600 | Medium |

| C-O stretch (ether) | 1230 - 1270 | Strong |

| C-Br stretch | 550 - 650 | Medium to Strong |

Interpretation and Causality:

The most prominent peak in the IR spectrum will be the strong absorption from the aldehyde carbonyl (C=O) stretch.[4] The presence of two weaker bands in the 2720-2850 cm⁻¹ region, corresponding to the aldehyde C-H stretch, is also a key diagnostic feature. The C=N and aromatic C=C stretching vibrations confirm the heterocyclic aromatic system.[5][6][7] The C-Br stretch will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pathways. A critical feature in the mass spectrum of 7-Bromo-benzooxazole-2-carbaldehyde will be the isotopic pattern of bromine.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Relative Abundance | Interpretation |

| 225/227 | [M]⁺ | ~100% / ~98% | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (⁷⁹Br/⁸¹Br). |

| 196/198 | [M-CHO]⁺ | Variable | Loss of the formyl radical (-CHO). |

| 146 | [M-Br]⁺ | Variable | Loss of the bromine radical. |

| 118 | [M-Br-CO]⁺ | Variable | Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment. |

Interpretation and Causality:

The molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 mass units (m/z 225 and 227). This is the definitive signature of a monobrominated compound, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4] Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (29 amu) and the loss of carbon monoxide (28 amu) after initial fragmentation.[8] The cleavage of the C-Br bond is also a likely fragmentation event.

Standardized Experimental Protocols

The acquisition of high-quality, reproducible data is paramount. The following are generalized protocols for the spectroscopic analysis of 7-Bromo-benzooxazole-2-carbaldehyde.

A. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[3]

-

¹H NMR Acquisition:

-

Acquire spectra at a constant temperature (e.g., 298 K).

-

Use a standard pulse sequence with a 30-degree pulse angle.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a relaxation delay of at least 2 seconds and acquire a minimum of 16 scans.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Employ a relaxation delay of 2-5 seconds and acquire a sufficient number of scans for adequate signal-to-noise (typically >1024).

-

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

B. Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrum is typically presented in terms of percent transmittance versus wavenumber (cm⁻¹).

C. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.[2]

-

Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion for ESI or a GC inlet for EI).

-

For EI, use a standard ionization energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

-

-

Data Analysis: Identify the molecular ion peak and analyze the isotopic distribution and fragmentation patterns.

References

- Royal Society of Chemistry. (2016). Electronic Supplementary Information. This journal is © The Royal Society of Chemistry 2016.

- Wiley-VCH. (2007). Supporting Information. © Wiley-VCH 2007. 69451 Weinheim, Germany.

- BenchChem. (2025). Spectroscopic Analysis of 9-ethyl-9H-carbazole-2-carbaldehyde: A Technical Overview. © 2025 BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. © 2025 BenchChem.

-

ChemicalBook. (2025). 7-bromo-benzo[c][3][9]thiadiazole-4-carbaldehyde.

- Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform

- MDPI. (2022). Efficient Synthesis of a 2-Decyl-tetradecyl Substituted 7-Bromophenothiazine-3-carbaldehyde Building Block for Functional Dyes.

- NIST. Benzoxazole - the NIST WebBook. National Institute of Standards and Technology.

- JOCPR. (2012).

- ResearchGate. (2014).

- NIST. Benzofuran-2-carboxaldehyde - the NIST WebBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. 7-bromo-benzo[c][1,2,5]thiadiazole-4-carbaldehyde | 1071224-34-4 [chemicalbook.com]

- 5. jocpr.com [jocpr.com]

- 6. Benzoxazole [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzofuran-2-carboxaldehyde [webbook.nist.gov]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide on the Solubility of 7-Bromo-benzooxazole-2-carbaldehyde in Common Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 7-Bromo-benzooxazole-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science.[1][2][3] Given the novelty of this specific molecule and the absence of extensive published solubility data, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility based on molecular structure, provide a detailed, field-proven experimental protocol for its quantitative determination, and offer insights into the expected solubility trends across a spectrum of common laboratory solvents.

Introduction to 7-Bromo-benzooxazole-2-carbaldehyde: A Molecule of Untapped Potential

Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents with applications as antibacterial, antifungal, and anticancer therapeutics.[2][3] The introduction of a bromine atom and an aldehyde functional group at the 7 and 2 positions, respectively, on the benzoxazole scaffold creates a molecule—7-Bromo-benzooxazole-2-carbaldehyde—with significant potential for further chemical modification and exploration of its biological activity. The aldehyde group, in particular, is a versatile chemical handle for synthesizing a diverse library of derivative compounds.[1]

A thorough understanding of the solubility of this compound is a critical first step in its journey from synthesis to application. Solubility dictates the choice of solvents for reaction media, purification techniques such as crystallization, and formulation for biological screening. This guide aims to equip the researcher with the necessary knowledge to confidently approach the solubility assessment of this promising molecule.

Physicochemical Properties and Predicted Solubility Profile

To predict the solubility of 7-Bromo-benzooxazole-2-carbaldehyde, we must first analyze its molecular structure and the resulting intermolecular forces it can exhibit.

Molecular Structure:

-

Core: A fused aromatic system of a benzene ring and an oxazole ring. This bicyclic system is largely nonpolar.

-

Substituents:

-

A bromine atom at position 7: This adds to the molecular weight and introduces a polarizable halogen, contributing to London dispersion forces and weak dipole-dipole interactions.

-

An aldehyde group (-CHO) at position 2: This is a polar functional group containing a carbonyl (C=O) moiety, which can act as a hydrogen bond acceptor.

-

Predicted Intermolecular Interactions and Solubility:

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4][5] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

-

In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by their ability to act as both hydrogen bond donors and acceptors. While the aldehyde group of our target molecule can accept hydrogen bonds, the overall large, nonpolar aromatic structure and the presence of the bulky bromine atom will likely limit its solubility in highly polar protic solvents like water. We predict low to moderate solubility in alcohols like ethanol and methanol, where the alkyl chains can interact with the nonpolar regions of the molecule.

-

In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess significant dipole moments but do not have O-H or N-H bonds to donate hydrogen bonds. The dipole-dipole interactions between the solvent and the polar aldehyde group of 7-Bromo-benzooxazole-2-carbaldehyde are expected to be significant. Therefore, we predict good solubility in these solvents.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces. The large, aromatic, and halogenated structure of the target molecule suggests that it will have considerable London dispersion forces. Consequently, we anticipate moderate to good solubility in nonpolar aromatic solvents like toluene, where pi-stacking interactions can occur, and lower solubility in aliphatic nonpolar solvents like hexane.

The following table summarizes the predicted solubility trend:

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Good to High | Dipole-Dipole Interactions |

| Nonpolar | Toluene, Hexane, Dichloromethane | Moderate to Good | London Dispersion Forces |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium solubility (shake-flask) method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[6][7] The following protocol provides a step-by-step guide for its implementation.

Materials:

-

7-Bromo-benzooxazole-2-carbaldehyde (solid)

-

Analytical grade solvents (e.g., water, ethanol, acetone, toluene, hexane, DMF)

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker

-

Analytical balance

-

Volumetric flasks

-

Micropipettes

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 7-Bromo-benzooxazole-2-carbaldehyde to a series of scintillation vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately add a known volume (e.g., 5.0 mL) of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a micropipette fitted with a syringe filter to avoid transferring any solid particles.

-

Transfer the filtered aliquot to a volumetric flask of an appropriate size and dilute with the same solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of 7-Bromo-benzooxazole-2-carbaldehyde of known concentrations in each solvent.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (g/L) = Concentrated Sample (g/L) × Dilution Factor

-

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Analysis of Solute-Solvent Interactions

The solubility of 7-Bromo-benzooxazole-2-carbaldehyde is governed by the balance of energy required to overcome solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.[8][9]

-

Solute-Solute Interactions: In the solid state, the planar aromatic rings of 7-Bromo-benzooxazole-2-carbaldehyde likely lead to efficient crystal packing through pi-stacking and dipole-dipole interactions from the aldehyde and bromo substituents. These forces must be overcome for dissolution to occur.

-

Solvent-Solvent Interactions: These are the intermolecular forces holding the solvent molecules together. For a solute to dissolve, it must disrupt these interactions.

-

Solute-Solvent Interactions: The formation of favorable interactions between the solute and solvent molecules is the driving force for dissolution.

The following diagram illustrates the key intermolecular forces at play between 7-Bromo-benzooxazole-2-carbaldehyde and different solvent types.

Caption: Solute-Solvent Intermolecular Interactions.

Conclusion

While specific quantitative solubility data for 7-Bromo-benzooxazole-2-carbaldehyde is not yet widely available, a systematic approach based on its molecular structure and the principles of intermolecular forces allows for a robust prediction of its solubility behavior. This guide provides the theoretical foundation and a detailed experimental protocol to enable researchers to generate high-quality, reliable solubility data. Such data is indispensable for the continued development and application of this and other novel chemical entities in the fields of drug discovery and materials science.

References

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

LibreTexts, Chemistry. (2019, June 5). 8.2: Solubility and Intermolecular Forces. Retrieved from [Link]

-

LibreTexts, Chemistry. (2023, July 12). 13.3: Intermolecular Forces and the Solution Process. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde. PubChem. Retrieved from [Link]

-

Patel, R. P., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 83. Retrieved from [Link]

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Rovira, C. (2009). Impact of solvent polarity on N-heterocyclic carbene-catalyzed beta-protonations of homoenolate equivalents. Organic Letters, 11(17), 3942–3945. Retrieved from [Link]

- Saskia, K., et al. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a general chemistry lab manual source.

-

Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

-

YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? Retrieved from [Link]

Sources

- 1. Benzooxazole-2-carbaldehyde|CAS 62667-25-8|Supplier [benchchem.com]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoxazole - Wikipedia [en.wikipedia.org]

- 4. Khan Academy [khanacademy.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

The Benzoxazole Scaffold: A Versatile Framework in Modern Medicinal Chemistry

Abstract

The benzoxazole nucleus, a privileged heterocyclic scaffold, stands as a cornerstone in the landscape of medicinal chemistry. Its unique structural and electronic properties have rendered it a versatile building block for the design and development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides an in-depth exploration of the multifaceted applications of benzoxazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and structure-activity relationships. We will delve into their significant roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, supported by detailed experimental protocols, mechanistic pathway diagrams, and a curated selection of key data to empower future research and development in this dynamic field.

Introduction: The Enduring Appeal of the Benzoxazole Core

The benzoxazole moiety, an aromatic organic compound formed by the fusion of a benzene ring and an oxazole ring, has captivated the attention of medicinal chemists for decades.[1][2] Its rigid, planar structure and the presence of both hydrogen bond donors and acceptors provide an ideal framework for molecular recognition, enabling potent and selective interactions with a diverse array of biological targets.[2] This inherent versatility has led to the discovery of numerous benzoxazole-containing compounds with significant pharmacological activities.[3][4][5]

The therapeutic relevance of this scaffold is underscored by the existence of several marketed drugs, such as the muscle relaxant Chlorzoxazone and the non-steroidal anti-inflammatory drug (NSAID) Flunoxaprofen.[6] Furthermore, a multitude of benzoxazole derivatives are currently in various stages of preclinical and clinical development, highlighting the sustained interest and potential of this remarkable heterocycle.[3][7]

This guide will navigate the key therapeutic arenas where benzoxazole derivatives have made a significant impact, providing both a theoretical understanding of their mechanisms and practical insights into their synthesis and evaluation.

Synthetic Strategies: Building the Benzoxazole Framework

The construction of the benzoxazole core is most commonly achieved through the condensation of a 2-aminophenol with a variety of carbonyl compounds.[8] This foundational reaction has been adapted and optimized over the years, leading to a range of efficient synthetic protocols.

General Synthesis of 2-Substituted Benzoxazoles

A prevalent method involves the reaction of 2-aminophenol with carboxylic acids or their derivatives in the presence of a dehydrating agent, such as polyphosphoric acid (PPA).[1][8]

Experimental Protocol: Synthesis of 2-Arylbenzoxazoles using Polyphosphoric Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1 equivalent) and a substituted benzoic acid (1.1 equivalents).

-

Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the mixture, ensuring sufficient PPA to act as both a solvent and a catalyst.

-

Heating: Heat the reaction mixture to 150-180°C for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., 10% NaOH) until a precipitate forms. Collect the solid by filtration or extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 2-arylbenzoxazole.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Benzoxazole derivatives have emerged as a prominent class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[9][10][11] Their modes of action often involve the inhibition of critical enzymes and signaling pathways essential for cancer cell survival and progression.

Mechanism of Action: DNA Topoisomerase Inhibition

DNA topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and recombination.[12][13] Several benzoxazole derivatives have been identified as potent inhibitors of both topoisomerase I and II, leading to DNA damage and apoptosis in cancer cells.[12][13][14][15]

Illustrative Data: Topoisomerase Inhibitory Activity of Benzoxazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 5-Amino-2-(p-fluorophenyl)benzoxazole | Topoisomerase I | 132.3 | [12][13] |

| 5-Amino-2-(p-bromophenyl)benzoxazole | Topoisomerase I | 134.1 | [12][13] |

| 2-(p-Nitrobenzyl)benzoxazole | Topoisomerase II | 17.4 | [12][13][14] |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topoisomerase II | 22.3 | [12][13][14] |

| 2-(4'-bromophenyl)-6-nitrobenzoxazole | Topoisomerase II | 71 | [15][16] |

| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topoisomerase I | 104 | [15][16] |

Mechanism of Action: Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers. Benzoxazole derivatives have been developed as inhibitors of several important kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met.[17][18][19][20]

Signaling Pathway: VEGFR-2 Inhibition by Benzoxazole Derivatives

Caption: Inhibition of VEGFR-2 signaling by benzoxazole derivatives, blocking angiogenesis.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagents: Prepare a reaction buffer containing the purified kinase (e.g., VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Compound Preparation: Serially dilute the test benzoxazole derivatives in DMSO.

-

Reaction Initiation: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the test compound. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Applications: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Benzoxazole derivatives have demonstrated broad-spectrum activity against a range of pathogens, including bacteria, fungi, and mycobacteria.[4][21][22][23][24]

Antibacterial Activity

Benzoxazole compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[1][22] One of their proposed mechanisms of action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[18][25]

Illustrative Data: Minimum Inhibitory Concentrations (MICs) of Benzoxazole Derivatives

| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |

| 5-(p-substituted benzamido/phenylacetamido)-2-(p-tert-butylphenyl)benzoxazoles | Staphylococcus aureus | 16-128 | [21] |

| Enterococcus faecalis | 16-128 | [21] | |

| Escherichia coli | 16-128 | [21] | |

| Klebsiella pneumoniae | 16-128 | [21] | |

| Candida albicans | 16-128 | [21] | |

| Candida krusei | 16-128 | [21] | |

| Mycobacterium tuberculosis | 8-128 | [21] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Compound Dilution: Serially dilute the benzoxazole derivatives in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compounds.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal and Antitubercular Activities

Beyond their antibacterial properties, certain benzoxazole derivatives have also shown promising activity against pathogenic fungi and Mycobacterium tuberculosis.[21][23]

Anti-inflammatory and Antiviral Potential

The versatility of the benzoxazole scaffold extends to the treatment of inflammatory conditions and viral infections.

Anti-inflammatory Activity

Benzoxazole derivatives have been investigated as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2) and myeloid differentiation protein 2 (MD2).[26][27][28][29][30] Selective COX-2 inhibition is a desirable therapeutic strategy as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[26][29]

Mechanism of Action: COX-2 Inhibition

Caption: Benzoxazole derivatives can inhibit COX-2, reducing prostaglandin production.

Antiviral Activity

Research has also explored the potential of benzoxazoles as antiviral agents.[1][31] For instance, novel flavonol derivatives containing a benzoxazole moiety have demonstrated significant activity against the Tobacco Mosaic Virus (TMV).[32][33] Some studies have also pointed towards the anti-HIV potential of certain benzoxazole compounds.[2][34]

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.[3][15][35][36][37] For instance, in the context of anticancer activity, the presence of electron-withdrawing groups at specific positions can enhance the antiproliferative effects.[36] SAR studies are crucial for the rational design of more potent and selective benzoxazole-based drugs.[15][16][35][36]

The future of benzoxazole research in medicinal chemistry is bright. Continued exploration of novel synthetic methodologies, coupled with advanced computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new derivatives with improved therapeutic profiles. The development of dual-targeting agents, such as those that simultaneously inhibit multiple kinases or possess combined anticancer and anti-inflammatory properties, represents a particularly promising avenue for future research.

Conclusion

The benzoxazole scaffold has proven to be an exceptionally fruitful source of biologically active compounds. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, addressing some of the most pressing challenges in modern medicine, from cancer and infectious diseases to inflammation. The insights and protocols presented in this guide aim to equip researchers with the knowledge and tools necessary to further unlock the therapeutic potential of this versatile and enduring heterocyclic framework.

References

- Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.

-

The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Top Curr Chem (Cham). [Link]

-

Anticancer activity of benzoxazole derivative (2015 onwards): a review. (2020). Future Journal of Pharmaceutical Sciences. [Link]

-

Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. PubMed. [Link]

-

Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]

-

Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. (2018). Letters in Drug Design & Discovery. [Link]

-

Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. (2023). Asian Journal of Pharmaceutical and Health Sciences. [Link]

-

Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. Semantic Scholar. [Link]

-

Novel benzoxazoles: synthesis and antibacterial, antifungal, and antitubercular activity against antibiotic-resistant and -sensitive microbes. (2013). Z Naturforsch C J Biosci. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. [Link]

-

Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). MDPI. [Link]

-

A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Novel flavonol derivatives containing benzoxazole as potential antiviral agents: design, synthesis, and biological evaluation. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. (2024). World Journal of Advanced Research and Reviews. [Link]

-

A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. ResearchGate. [Link]

-

The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. ResearchGate. [Link]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). Applied Microbiology and Biotechnology. [Link]

-

Review on benzoxazole chemistry and pharmacological potential. (2024). World Journal of Biology Pharmacy and Health Sciences. [Link]

-

Inhibition of DNA Topoisomerases by a Series of Benzoxazoles and their Possible Metabolites. ResearchGate. [Link]

-

Structure activity relationship of benzoxazole derivatives. ResearchGate. [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. [Link]

-

Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Discover Chemical Engineering. [Link]

-

2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2022). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. [Link]

-